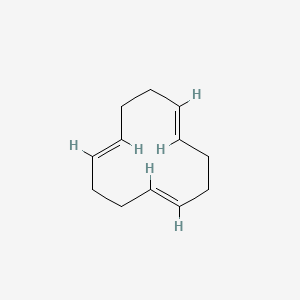

trans,trans,trans-1,5,9-Cyclododecatriene

Description

Properties

IUPAC Name |

(1E,5E,9E)-cyclododeca-1,5,9-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLLIQAKMYWTBR-FFWAUJBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=CCCC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C/CC/C=C/CC/C=C/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25267-53-2 | |

| Details | Compound: 1,5,9-Cyclododecatriene, homopolymer | |

| Record name | 1,5,9-Cyclododecatriene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6040791 | |

| Record name | trans,trans,trans-1,5,9-Cyclododecatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals., Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

447.8 °F at 760 mmHg (USCG, 1999), 240 °C at 101.3 kPa | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-126 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-126 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

160 °F (USCG, 1999), 71 °C, 88 °C closed cup | |

| Details | EPA/Office of Pollution prevention and toxics; High production Volume Information System (HPVIS) Detailed chemical results for 1,5,9-Cyclododecatriene (4904-61-4). Available from, as of July 10, 2009: https://iaspub.epa.gov/oppthpv/quicksearch.chemical?pvalue=4904-61-4 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | EPA/Office of Pollution prevention and toxics; High production Volume Information System (HPVIS) Detailed chemical results for 1,5,9-Cyclododecatriene (4904-61-4). Available from, as of July 10, 2009: https://iaspub.epa.gov/oppthpv/quicksearch.chemical?pvalue=4904-61-4 | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | EPA/Office of Pollution prevention and toxics; High production Volume Information System (HPVIS) Detailed chemical results for 1,5,9-Cyclododecatriene (4904-61-4). Available from, as of July 10, 2009: https://iaspub.epa.gov/oppthpv/quicksearch.chemical?pvalue=4904-61-4 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8925 (USCG, 1999) - Less dense than water; will float, 0.89 at 20 °C/20 °C, Density: 0.84 g/cu cm at 100 °C | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V3: 2145 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V3: 2145 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.08 [mmHg] | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless, Liquid | |

CAS No. |

4904-61-4, 676-22-2 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans,trans,trans-1,5,9-Cyclododecatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4904-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,9-Cyclododecatriene, (1E,5E,9E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans,trans,trans-1,5,9-Cyclododecatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododeca-1,5,9-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,5E,9E)-cyclododeca-1,5,9-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5,9-CYCLODODECATRIENE, (1E,5E,9E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG450K437C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-0.4 °F (USCG, 1999), -17 °C | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-126 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-126 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

trans,trans,trans-1,5,9-cyclododecatriene CAS number and chemical identifiers

Content Type: Advanced Technical Monograph Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Specialists[1]

Chemical Identity & Stereochemical Architecture[1][2]

In the landscape of macrocyclic hydrocarbons, 1,5,9-cyclododecatriene (CDT) exists as four distinct stereoisomers. This guide focuses exclusively on the (E,E,E)-isomer (trans,trans,trans-1,5,9-CDT), a compound distinguished by its high symmetry (

Core Identifiers & Physical Constants[1]

| Property | Specification | Notes |

| IUPAC Name | (1E,5E,9E)-1,5,9-Cyclododecatriene | Strictly "all-trans" configuration.[1][2][3] |

| CAS Number | 676-22-2 | Commercially assigned to the ttt-isomer.[1] (Note: Generic CDT is 4904-61-4).[1] |

| Molecular Formula | Unsaturation Degree: 3 | |

| Molecular Weight | 162.27 g/mol | |

| Physical State | Crystalline Solid | Critical Distinction: Melts at 34°C .[1][3] The cis,trans,trans isomer melts at -18°C. |

| SMILES | C/1C/C=C/CC\C=C\CC\C=C1 | Macrocyclic triene.[1][4] |

| InChI Key | ZOLLIQAKMYWTBR-FFWAUJBHSA-N | Specific to the (E,E,E) stereoisomer.[1][3] |

Expert Insight: When sourcing ttt-CDT for catalytic ligand applications (e.g., synthesis of Ni(0) complexes), ensure the material is a solid at room temperature.[1] If the material is liquid at 20°C, it is likely the cis,trans,trans isomer produced via Titanium catalysis, which has different coordination geometry.[1]

Catalytic Synthesis: The Nickel(0) Pathway[1]

Unlike the cis,trans,trans-isomer (produced via TiCl₄/AlR₃), the trans,trans,trans-isomer is selectively synthesized using Nickel(0) catalysts.[1] This process is a cyclotrimerization of 1,3-butadiene.[1][5][6][7]

Mechanism of Action

The reaction proceeds via a "naked" Nickel(0) species, often generated in situ by reducing Ni(acac)₂ with an organoaluminum species in the presence of butadiene.[1] The nickel center templates the assembly of three butadiene units.[1]

-

Reduction: Ni(II) is reduced to Ni(0).

-

Coordination: Butadiene molecules coordinate to Ni(0).[1]

-

Oxidative Coupling: Formation of a bis(

-allyl) C₈ intermediate.[1] -

Insertion: Insertion of the third butadiene unit.

-

Reductive Elimination: Ring closure to form the C₁₂ macrocycle.

Visualization: The "Naked Nickel" Cycle

Caption: The Nickel-catalyzed cyclotrimerization cycle. The stability of the intermediate Ni(ttt-CDT) complex allows for its isolation as a catalyst precursor.[1][8]

Experimental Protocol: Synthesis of ttt-CDT

Safety Warning: Organoaluminum compounds (e.g., Et₂AlOEt) are pyrophoric.[1] Nickel compounds are known carcinogens.[1] All operations must be performed under strict inert atmosphere (Argon/Nitrogen).[1]

Reagents & Setup

-

Catalyst Precursor: Nickel(II) acetylacetonate [Ni(acac)₂].[1][8][9]

-

Reducing Agent: Diethylaluminum ethoxide (Et₂AlOEt) or Triethylaluminum (TEAL).[1]

-

Solvent: Anhydrous Benzene or Toluene.[1]

Step-by-Step Methodology

-

Inerting: Flame-dry a pressure reactor (autoclave) and flush with Argon.

-

Catalyst Preparation: Dissolve Ni(acac)₂ in toluene. Slowly add Et₂AlOEt at 0°C. The solution will turn deep red, indicating the formation of Ni(0) species.[1]

-

Monomer Addition: Introduce liquid 1,3-butadiene into the cooled reactor.

-

Cyclization: Heat the mixture to 80–100°C . The reaction is exothermic; internal cooling coils may be required to maintain temperature.[1]

-

Note on Selectivity: Higher temperatures favor the trans,trans,trans isomer with Nickel catalysts.[1]

-

-

Quenching: Destroy the catalyst by adding dilute aqueous HCl or ethanol.[1]

-

Purification:

Applications in Drug Development & Catalysis[1]

While CDT itself is a hydrocarbon, its role in pharmaceutical sciences is foundational, serving as a scaffold and a ligand.[1]

Access to Macrocyclic Scaffolds

Macrocycles are increasingly privileged structures in drug discovery (e.g., HCV protease inhibitors).[1] ttt-CDT provides a cost-effective entry point to 12-membered rings.[1]

-

Regioselective Functionalization: The symmetry of ttt-CDT allows for controlled mono-epoxidation.[1]

The "Wilke Catalyst": Ni(cdt)

The complex trans,trans,trans-(1,5,9-cyclododecatriene)nickel(0), known as Ni(cdt) , is a superior source of "naked" Nickel(0) compared to Ni(COD)₂.[1]

-

Advantage: The CDT ligand is more labile (loosely bound) than COD (cyclooctadiene).[1]

-

Application: It is used to prepare active catalysts for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of API (Active Pharmaceutical Ingredient) intermediates.[1]

Downstream Pathway Visualization

Caption: Divergent utility of ttt-CDT in material science and pharmaceutical catalysis.

References

-

Wilke, G. (1963).[1][10] Cyclooligomerization of Butadiene and Transition Metal π-Complexes. Angewandte Chemie International Edition. [1]

-

Sigma-Aldrich. trans,trans,trans-1,5,9-Cyclododecatriene Product Specification (CAS 676-22-2). [1]

-

NIST Chemistry WebBook. 1,5,9-Cyclododecatriene, (E,E,E)- Data. [1]

-

Tobler, H. et al. (1990).[1] Synthesis of Macrocyclic Musk Compounds via Ozonolysis of Cyclododecatriene. Helvetica Chimica Acta.[1]

-

Bregeault, J.M. (2019).[1][10] Technical Synthesis of 1,5,9-Cyclododecatriene Revisited. Journal of Organic Chemistry. [1]

Sources

- 1. Cyclododecatriene - Wikipedia [en.wikipedia.org]

- 2. 1,5,9-Cyclododecatriene [webbook.nist.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. trans,trans,cis-1,5,9-Cyclododecatriene | CAS#:706-31-0 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. data.epo.org [data.epo.org]

- 8. grokipedia.com [grokipedia.com]

- 9. trans,trans,trans-(1,5,9-Cyclododecatriene)nickel(0) - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

The Serendipity of Scale: A Technical Guide to Butadiene Trimerization

Executive Summary

This guide dissects the catalytic trimerization of 1,3-butadiene to 1,5,9-cyclododecatriene (CDT), a reaction that transformed the polymer industry.[1] Historically significant as the origin of organonickel chemistry, this process remains the industrial cornerstone for Nylon 12 production.

Key Takeaway: The reaction is defined by a "mechanistic dichotomy." The choice of metal center (Titanium vs. Nickel) dictates the stereochemical outcome (cis,trans,trans vs. all-trans), a nuance that controls downstream processing efficiency.[1]

Historical Genesis: The "Nickel Effect"

The discovery of CDT is one of the most famous examples of serendipity in chemical history, originating from the Max Planck Institute for Coal Research (Mülheim) in the 1950s.

The Failed Experiment (1953)

Karl Ziegler was investigating the "Aufbau" reaction—the stepwise growth of alkyl chains on aluminum to produce polyethylene. During one routine run, the reaction failed to produce polymer, yielding only 1-butene (dimerization).[1]

-

The Culprit: Trace amounts of nickel remained in the autoclave from a previous hydrogenation experiment.[2]

-

The Insight: Ziegler realized that transition metals could fundamentally alter the course of organometallic reactions. This "Nickel Effect" led to the systematic screening of metals.[2]

-

The Divergence:

Mechanistic Deep Dive: The Stereochemical Control

The trimerization is not a random assembly; it is a templated cyclization. The metal center acts as a loom, weaving three butadiene molecules into a specific ring geometry.

The Nickel Pathway (Wilke System)

Catalyst: Bis(cyclooctadiene)nickel(0) [Ni(COD)₂] or reduced Ni(acac)₂. Product: >95% trans,trans,trans-1,5,9-CDT (ttt-CDT).[1]

Mechanism:

-

Oxidative Coupling: Two butadiene molecules coordinate to Ni(0) and couple to form a bis(allyl)nickel complex (

). This is the critical intermediate. -

Insertion: A third butadiene inserts into the Ni-C bond.

-

Reductive Elimination: The C12 chain closes to form the ring, regenerating the Ni(0) species.

The Titanium Pathway (Ziegler System)

Catalyst:

Why the Difference? The titanium center, being higher valent and more Lewis acidic, coordinates butadiene in a specific s-cis / s-trans mix that favors the ctt isomer. The nickel system, operating via a "naked" low-valent state, allows the thermodynamically stable all-trans arrangement.[1]

Comparative Data

| Feature | Titanium System | Nickel System |

| Primary Isomer | cis,trans,trans (ctt) | trans,trans,trans (ttt) |

| Typical Yield | 85 - 92% | 90 - 96% |

| Reaction Temp | 40°C - 70°C | 80°C - 110°C |

| Key Byproducts | Vinylcyclohexene (VCH), Cyclooctadiene (COD) | Cyclooctadiene (COD) |

| Industrial Use | Dominant for Nylon 12 precursors | Specialized applications |

Visualization: The Wilke Mechanism

The following diagram illustrates the catalytic cycle for the Nickel-mediated synthesis.

Caption: The Wilke catalytic cycle showing the oxidative coupling of butadiene to the bis-allyl nickel intermediate, followed by insertion and ring closure.

Experimental Protocol: Titanium-Catalyzed Synthesis

Note: This protocol describes the Titanium route, which is robust and historically the standard for laboratory demonstration of ctt-CDT synthesis.

Safety Warning: 1,3-Butadiene is a flammable gas and a suspected carcinogen.[1] It forms explosive peroxides.[7] All operations must be performed in a functioning fume hood under inert atmosphere (Argon/Nitrogen).

Materials

-

Monomer: 1,3-Butadiene (dried over molecular sieves).[1]

-

Catalyst Precursor: Titanium Tetrachloride (

) - 1.0 M in Toluene. -

Co-Catalyst: Ethylaluminum Sesquichloride (

) - 20 wt% in Toluene. -

Solvent: Anhydrous Benzene or Toluene.

-

Quench: Methanol + dilute HCl.

Step-by-Step Methodology

-

Reactor Preparation:

-

Flame-dry a 500mL three-neck round-bottom flask equipped with a dry-ice condenser, mechanical stirrer, and gas inlet tube.

-

Flush the system with Argon for 20 minutes to remove all oxygen and moisture.

-

-

Catalyst Formation (The "Black" Solution):

-

Charge 200 mL of anhydrous toluene.

-

Add 20 mmol of

solution. -

Critical Step: Slowly add 100 mmol of EASC dropwise at room temperature.

-

Observation: The solution will turn dark brown/black. This indicates the reduction of Ti(IV) to the active Ti(II)/Ti(III) species.

-

Stir for 15 minutes to ensure complex formation.

-

-

Trimerization:

-

Cool the reactor to 40°C.

-

Begin bubbling 1,3-butadiene gas into the solution below the liquid surface.

-

Exotherm Control: The reaction is highly exothermic. Maintain temperature between 40-60°C using an external water bath. If the temperature spikes >70°C, stop gas flow immediately (high temp favors polymer formation).

-

Continue addition until approx. 4-5 equivalents of butadiene (relative to solvent volume) have been added or uptake slows.

-

-

Quenching & Isolation:

-

Stop butadiene flow. Cool to 10°C.

-

Slowly add 50 mL of Methanol/HCl mixture to kill the catalyst.

-

Observation: The black color will fade to a clear/yellowish organic layer and an aqueous slurry.

-

Wash the organic layer with water (3x), then brine. Dry over

.

-

-

Purification:

-

Remove solvent via rotary evaporation.

-

Perform vacuum distillation.

-

Fraction 1: VCH and COD (Byproducts) come off first.

-

Fraction 2: 1,5,9-CDT distills at approx 100-110°C at 10 mmHg.[1]

-

Industrial Impact: The Nylon 12 Pathway

CDT is not an end product; it is a chemical bridge. The conversion of CDT to Nylon 12 is critical for the automotive and cable industries due to Nylon 12's low moisture absorption and high flexibility.

Caption: The industrial value chain transforming Butadiene into Nylon 12 via the Laurolactam route.[8][9][10][11][12][13]

References

-

Wilke, G. (1963).[1][6] Cyclooligomerization of Butadiene and Transition Metal π-Complexes. Angewandte Chemie International Edition, 2(3), 105-115.[1] Link

-

Breil, H., Heimbach, P., Kröner, M., Müller, H., & Wilke, G. (1963).[1] Synthesis of Cyclododecatrienes-(1,5,9). Makromolekulare Chemie, 69(1), 18-40. Link

-

Ullmann's Encyclopedia of Industrial Chemistry. (2012). Cyclododecatriene, Cyclooctadiene, and 4-Vinylcyclohexene.[1] Wiley-VCH. Link

-

Tobler, A. et al. (1990). Industrial Production of Cyclododecatriene. Chimia, 44, 150.[1]

-

Jia, H. et al. (2025).[14] Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts. ACS Omega.[14] Link

Sources

- 1. CN105693455A - Synthetic method for 1,5,9-cyclododecatriene - Google Patents [patents.google.com]

- 2. Ziegler-Natta catalysis: 50 years after the Nobel Prize | MRS Bulletin | Cambridge Core [cambridge.org]

- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 5. HYLE 5-1 (1999): Historical and Philosophical Remarks on Ziegler-Natta Catalysts: A Discourse on Industrial Catalysis [hyle.org]

- 6. softbeam.net:8080 [softbeam.net:8080]

- 7. ugr.es [ugr.es]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US9994677B2 - Methods and compounds for producing nylon 12 - Google Patents [patents.google.com]

- 10. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]

- 11. Mechanism, Reactivity, and Selectivity of Nickel-Catalyzed [4 + 4 + 2] Cycloadditions of Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US3655795A - Trimerization of butadiene - Google Patents [patents.google.com]

- 13. Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

epoxidation methods for trans,trans,trans-1,5,9-cyclododecatriene

Application Note: Selective Epoxidation Protocols for trans,trans,trans-1,5,9-Cyclododecatriene (t,t,t-CDT)

Introduction & Strategic Relevance

This compound (t,t,t-CDT) is a critical macrocyclic polyolefin derived from the trimerization of butadiene. Its epoxidation products—specifically 1,2-epoxy-5,9-cyclododecadiene (mono-epoxide, ECDD)—are high-value intermediates for the synthesis of laurolactam (Nylon-12 precursor), macrocyclic musks, and cross-linked acrylic rubbers.

The Technical Challenge: The symmetry of t,t,t-CDT presents a unique challenge: Selectivity .

-

Regioselectivity: All three double bonds are chemically equivalent. Statistical oxidation leads to a mixture of mono-, di-, and tri-epoxides.

-

Chemo-stability: The resulting epoxide rings are strained and prone to acid-catalyzed ring opening (hydrolysis) to form diols, especially in the presence of water and strong acids.

-

Stereochemistry: Maintaining the trans configuration is essential for downstream applications like crystalline polymer synthesis.

This guide details three validated protocols ranging from industrial phase-transfer catalysis to precision chemo-enzymatic synthesis.

Reaction Pathway & Logic

The oxidation of CDT proceeds sequentially.[1] The goal of most research is to arrest the reaction at Step 1 (Mono-epoxide) while suppressing Path B (Hydrolysis).

Figure 1: Stepwise oxidation pathway of CDT. Kinetic control is required to maximize Mono-epoxide yield.

Protocol A: Tungstate-Catalyzed Phase Transfer Epoxidation (The "Ishii-Venturello" Modification)

Methodology: This is the industry-standard "green" method. It utilizes a biphasic system (Organic CDT / Aqueous H2O2) mediated by a catalytic transfer agent.[2][3][4][5]

Mechanism: A peroxotungstate species (

Reagents & Equipment

-

Substrate: t,t,t-CDT (Purity >98%).

-

Catalyst Precursor: Sodium Tungstate Dihydrate (

). -

Co-Catalyst: Phosphoric Acid (85%

). -

Phase Transfer Catalyst (PTC): Aliquat 336 (Methyltrioctylammonium chloride) OR Cetylpyridinium chloride (CPC).[2][3][4]

-

Solvent: None (Neat) or Toluene (optional for viscosity control).

Step-by-Step Protocol

-

Catalyst Preparation (In Situ):

-

In a jacketed glass reactor, dissolve

(1.5 mol% relative to CDT) in minimal deionized water. -

Add 85%

dropwise to adjust pH to 2.5 – 3.0 . Critical: pH > 4 reduces activity; pH < 2 promotes ring opening. -

Add Aliquat 336 (1.0 mol%). Stir vigorously (800 rpm) for 10 mins. The mixture will turn a turbid yellow/white.

-

-

Substrate Addition:

-

Add t,t,t-CDT (1.0 equivalent) to the reactor. Heat the biphasic mixture to 50°C .

-

-

Oxidant Addition (Controlled):

-

Add 30%

(0.35 equivalents) dropwise over 30 minutes. -

Note: We use a deficiency of oxidant (CDT:H2O2 ratio of ~3:1) to statistically favor mono-epoxidation.

-

-

Reaction Monitoring:

-

Maintain 50°C with vigorous stirring. Monitor by GC-FID every 15 mins.

-

Stop reaction when H2O2 conversion reaches >95% (usually 45–60 mins).

-

-

Work-up:

-

Cool to room temperature. Separate phases.

-

Wash organic phase with saturated

(to quench peroxides) and then water. -

Purification: Distill unreacted CDT (recycle stream) under reduced pressure (0.1 mmHg). The residue is high-purity ECDD.

-

Performance Metrics:

-

CDT Conversion: ~30-35% (limited by stoichiometry).

-

Selectivity (Mono): >96%.[8]

-

TOF (Turnover Frequency): High (~400

).

Protocol B: Chemo-Enzymatic Epoxidation (Novozym 435)

Methodology: Lipase B from Candida antarctica (immobilized) catalyzes the formation of peracids from carboxylic acids (or esters) and H2O2. This method is ultra-mild and prevents acid-catalyzed ring opening.

Reagents

-

Catalyst: Novozym 435 (immobilized on acrylic resin).[9]

-

Mediator: Octanoic acid or Ethyl Acetate (acts as the peracid precursor).

-

Oxidant: 30%

.[3][4][6][7][8][10][11] -

Solvent: Toluene (optional, but recommended for CDT solubility).

Step-by-Step Protocol

-

Setup:

-

Mix CDT (10 mmol) and Toluene (20 mL) in a flask.

-

Add Octanoic acid (1.0 mmol, 10 mol%).

-

Add Novozym 435 (5% w/w relative to CDT).

-

-

Semi-Batch Addition (Critical Step):

-

Heat to 40°C .

-

Do NOT add H2O2 all at once. High concentrations of H2O2 deactivate the enzyme.

-

Add H2O2 (11 mmol, 1.1 equiv) via syringe pump at a rate of 0.5 equivalents per hour .

-

-

Mechanism Logic:

-

Lipase converts Octanoic acid + H2O2

Peroxyoctanoic acid. -

Peroxyoctanoic acid + CDT

Epoxide + Octanoic acid. -

The acid is regenerated (Catalytic Cycle).

-

-

Termination:

-

Filter off the immobilized enzyme (can be washed and reused 5-10 times).

-

Wash filtrate with

to remove octanoic acid. -

Evaporate solvent.

-

Performance Metrics:

-

Yield: >90% (if run to completion).[9]

-

Selectivity: High, but requires strict temperature control (<45°C) to avoid enzyme denaturation.

-

Green Factor: Excellent (Enzyme is reusable).

Comparative Analysis & Troubleshooting

| Feature | PTC (Tungstate) | Chemo-Enzymatic | mCPBA (Stoichiometric) |

| Primary Utility | Large-scale / Industrial | High-value / Lab Scale | Benchmarking / Small Scale |

| Mono-Selectivity | Excellent (>95%) (at low conv.) | Good (85-90%) | Moderate (Statistical) |

| Reaction Time | Fast (1 hour) | Slow (6-12 hours) | Fast (30 mins) |

| Cost | Low | High (Enzyme cost) | High (Reagent cost) |

| Safety Risk | Moderate (Exotherm) | Low | High (Shock sensitive) |

Troubleshooting Guide

-

Problem: Formation of white precipitate/sludge.

-

Cause: Tungstate catalyst precipitation due to low pH (<2.0) or insufficient PTC agent.

-

Fix: Adjust pH to 2.5–3.0; increase Aliquat 336 loading.

-

-

Problem: Low Conversion in Enzymatic Method.

-

Cause: Enzyme deactivation by H2O2 "pocketing."

-

Fix: Slow down H2O2 addition rate; ensure vigorous stirring to prevent aqueous pockets.

-

-

Problem: High Diol content (Ring Opening).

-

Cause: Acidic hydrolysis during workup.

-

Fix: Perform immediate wash with

or buffer the reaction with

-

Mechanistic Visualization (PTC Cycle)

Figure 2: The Ishii-Venturello Phase Transfer Catalysis mechanism. The Quaternary Ammonium salt (Q+) shuttles the active tungsten oxidant into the organic phase.

Safety & Handling

-

Peroxide Hazards: While 30% H2O2 is safer than 50%+, it is still a strong oxidizer. In the presence of transition metals (W, Mo), decomposition can be rapid. Always add peroxide dropwise to the catalyst/substrate mixture; never add catalyst to bulk peroxide.

-

Exotherm Control: The epoxidation of CDT is exothermic (~220 kJ/mol). On scales >10g, use an internal temperature probe and cooling bath. Runaway reactions can lead to rapid boiling of solvents.

-

Toxicity: CDT and its epoxides are potential skin sensitizers. Use nitrile gloves and work in a fume hood.

References

-

Venturello, C., et al. (1983). "A new, effective catalytic system for epoxidation of olefins by hydrogen peroxide under phase-transfer conditions."[12] Journal of Organic Chemistry. Link

-

Lewandowski, G. (2007).[12] "Comparison of the methods of the phase transfer catalysis and hydroperoxide in the epoxidation of 1,5,9-cyclododecatriene." Polish Journal of Chemical Technology.[12] Link

-

Ishii, Y., et al. (1988).[12] "Hydrogen peroxide oxidation catalyzed by heteropoly acids combined with cetylpyridinium chloride."[12] Journal of Organic Chemistry. Link

-

Warwel, S., & Klaas, M. R. (1995). "Chemo-enzymatic epoxidation of unsaturated carboxylic acids." Journal of Molecular Catalysis B: Enzymatic. Link

-

Hernaiz, M. J., et al. (2005). "Lipase-mediated selective epoxidation of alkenes." Biotechnology and Bioengineering. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [file.scirp.org]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. Chemo-enzymatic epoxidation of 1-nonene, 1-heptene and styrene - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 9. doria.fi [doria.fi]

- 10. Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]

- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]

Troubleshooting & Optimization

Technical Support Center: Purification of trans,trans,trans-1,5,9-Cyclododecatriene (ttt-CDT)

The following technical guide is structured as a Tier-2/Tier-3 support resource for chemical engineers and research scientists. It prioritizes the specific physicochemical challenges of handling a low-melting solid (mp ~34°C) and the separation of geometric isomers with high structural similarity.

Subject: Separation of cis-containing isomers from trans,trans,trans-1,5,9-cyclododecatriene. Applicable Cas Numbers: 676-22-2 (ttt-isomer), 706-31-0 (ttc-isomer), 4904-61-4 (mixture). Support Level: Advanced / Process Development.

Executive Summary

Commercial 1,5,9-cyclododecatriene (CDT) is typically produced via the nickel- or titanium-catalyzed cyclotrimerization of butadiene. While highly stereoselective, these processes often yield a mixture containing the desired trans,trans,trans-isomer (ttt-CDT) alongside cis,trans,trans (ctt) and cis,cis,trans (cct) impurities.

The separation relies on a critical thermodynamic divergence: Symmetry-driven lattice stability.

-

Target (ttt-CDT): High symmetry (

) leads to efficient crystal packing. Melting Point: 34–36 °C. -

Impurities (cis-isomers): Lower symmetry disrupts packing. Melting Point: < -18 °C (Liquid at RT).

Module 1: Bulk Separation via Low-Temperature Recrystallization

Primary Use Case: Purifying commercial grade CDT (90-95%) to Research Grade (>98%).

Troubleshooting Guide: "My Product is Oiling Out"

Issue: Users frequently report that upon cooling the ethanol solution, the product separates as a second liquid phase (oil) rather than crystals, preventing purification. Root Cause: The melting point of ttt-CDT (34°C) is dangerously close to ambient temperature. If the solution becomes supersaturated at a temperature above 34°C, the product separates as a liquid (oiling out) rather than a solid.

The Protocol (Self-Validating System)

To prevent oiling out, you must ensure the crystallization boundary is crossed below the melting point.

Figure 1: Critical temperature control workflow to prevent liquid-liquid phase separation (oiling out).

FAQ: Recrystallization

Q: Why use Ethanol (95%) instead of Hexane? A: ttt-CDT is extremely soluble in non-polar solvents like hexane, requiring very low temperatures (< -50°C) to recover yield. Ethanol is polar enough to reduce solubility at 0°C but dissolves the compound well at 40°C. The cis-impurities, being less symmetrical and more "liquid-like," remain solubilized in the ethanolic mother liquor.

Q: I don't have seed crystals. How do I initiate nucleation? A: Dip a glass rod in the solution, withdraw it, and let the solvent evaporate on the rod to form a micro-crust. Re-insert the rod into the solution at 30°C. Alternatively, scratch the vessel wall at the liquid-air interface.

Module 2: High-Purity Isolation via Argentation Chromatography

Primary Use Case: Removing trace cis-isomers for pharma-grade applications (>99.5%) or analytical standards.

Mechanism: Silver ions (

-

Trans double bonds in macrocycles coordinate differently than cis bonds.

-

Cis-isomers generally bind more strongly to

in this context due to the relief of transannular strain upon complexation, retaining them on the column longer.

Experimental Protocol: -Impregnated Silica

Preparation:

-

Dissolve

(10% w/w relative to silica) in Acetonitrile/Water (1:1). -

Add Silica Gel (230-400 mesh).

-

Evaporate solvent under reduced pressure (Rotovap) in the dark. Caution: Do not heat >60°C to prevent silver reduction.

-

Dry in a vacuum oven at 80°C for 4 hours.

Separation Workflow:

-

Stationary Phase: 10%

-Silica. -

Mobile Phase: Gradient elution. Start with Hexane (100%)

Hexane/Toluene (95:5). -

Detection: UV at 210 nm (weak absorption) or Iodine staining (destructive).

| Isomer | Relative Retention ( | Elution Order |

| trans,trans,trans | Low | 1st (Fastest) |

| cis,trans,trans | Medium | 2nd |

| cis,cis,trans | High | 3rd |

Note: The ttt-isomer elutes first because its rigid, symmetrical structure interacts less strongly with the silver lattice compared to the more flexible cis-containing isomers.

Module 3: Analytical Verification

Issue: "How do I confirm the cis isomers are gone? The NMR spectra look nearly identical."

While

Comparative Data Table

| Property | trans,trans,trans-CDT | cis,trans,trans-CDT | cis,cis,trans-CDT |

| Physical State (25°C) | White Crystalline Solid | Colorless Liquid | Colorless Liquid |

| Melting Point | 34–36 °C | -18 °C | < -20 °C |

| IR Characteristic Band | 980 cm⁻¹ (Strong, C-H out-of-plane bend for trans) | 980 cm⁻¹ (Medium) + 700-720 cm⁻¹ (Weak cis) | Stronger bands at 700-720 cm⁻¹ |

| AgNO₃ Complex | Soluble/Less Stable | Forms Crystalline Platelets (mp 166°C) | Insoluble Complex |

Diagnostic Check: Run an IR spectrum. The disappearance of the absorption band at 700–720 cm⁻¹ (characteristic of cis-alkene C-H bending) and the sharpening of the band at 980 cm⁻¹ confirms the removal of cis-isomers.

References

-

Wilke, G. (1963). Cyclooligomerization of Butadiene and Transition Metal π-Complexes. Angewandte Chemie International Edition. Link

-

Organic Syntheses. (1993). Cyclododecatriene Synthesis and Purification. Coll. Vol. 8, p. 532. Link

-

Breil, H., et al. (1963). Synthese von cis,cis,trans-Cyclododecatrien-(1.5.9). Makromolekulare Chemie. (Describes the specific AgNO3 insolubility of cis-isomers). Link

-

Sigma-Aldrich. (2024). Product Specification: this compound.[1] Link

-

NIST Chemistry WebBook. 1,5,9-Cyclododecatriene Stereoisomers IR Data. Link

Sources

Technical Support Center: Catalyst Deactivation in 1,5,9-Cyclododecatriene Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5,9-cyclododecatriene (CDT). As a key intermediate in the production of materials like Polyamide 12 and various specialty chemicals, the efficiency of CDT synthesis is paramount. Catalyst deactivation is a frequent and costly challenge in this process. This guide provides in-depth troubleshooting, diagnostic protocols, and preventative measures to address common catalyst deactivation issues encountered during the cyclotrimerization of 1,3-butadiene using Ziegler-Natta type catalysts, typically based on titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst such as ethylaluminum sesquichloride (EASC).

I. Understanding Catalyst Deactivation in CDT Synthesis

The catalytic cycle for the trimerization of butadiene to 1,5,9-cyclododecatriene is a finely balanced process. The active catalytic species, typically a reduced titanium complex, is susceptible to various deactivation pathways that can significantly reduce reaction rate, selectivity, and overall yield. Understanding the root cause of deactivation is the first and most critical step in troubleshooting. The primary mechanisms of catalyst deactivation can be broadly categorized as poisoning, fouling (coking), and thermal degradation.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

A. Catalyst Poisoning: The Silent Killer

Question 1: My reaction is sluggish from the start, or the catalyst activity drops off rapidly after initiation. What are the likely causes?

Answer: This is a classic symptom of catalyst poisoning, where impurities in the feedstock or reaction solvent bind to the active sites of the catalyst, rendering them inactive.[1] The Ziegler-Natta catalysts used in CDT synthesis are highly sensitive to a range of compounds.

Potential Poisons and Their Sources:

| Poison | Common Sources |

| Oxygen-containing compounds (Water, Alcohols, Ketones, Aldehydes) | Incomplete drying of solvent or feedstock, air leaks into the reactor, impurities in the 1,3-butadiene feed. |

| Acetylenic compounds (e.g., vinylacetylene, ethylacetylene) | Byproducts from the butadiene production process. |

| Sulfur and Nitrogen compounds (e.g., H₂S, COS, mercaptans, amines) | Contaminants in lower-grade butadiene feedstock. |

| Carbon Monoxide (CO) and Carbon Dioxide (CO₂) | Incomplete purging of the reactor, impurities in the nitrogen or argon used for inerting. |

Troubleshooting and Diagnostic Protocol:

-

Feedstock and Solvent Analysis:

-

Action: Analyze your 1,3-butadiene feedstock and solvent for trace impurities using Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry (MS) or a Flame Ionization Detector (FID)). Pay close attention to the presence of oxygenates, acetylenes, and sulfur compounds.

-

Rationale: Identifying the specific poison is crucial for targeted purification.

-

-

Inert Gas Purity Check:

-

Action: Ensure the purity of the inert gas (nitrogen or argon) used for purging and maintaining the reaction atmosphere. Use an oxygen and moisture analyzer to verify that the levels are within the acceptable range (typically < 5 ppm).

-

Rationale: Even trace amounts of air or moisture can have a significant impact on catalyst activity.

-

-

Reactor Integrity Test:

-

Action: Perform a leak test on your reactor system to rule out any ingress of air.

-

Rationale: Small leaks can introduce a continuous stream of catalyst poisons.

-

Preventative Measures:

-

Feedstock Purification: Implement a purification train for your 1,3-butadiene and solvent. This may include passing them through columns of activated alumina, molecular sieves, or a deoxo catalyst to remove water, oxygenates, and other polar impurities.

-

Strict Inert Atmosphere: Employ rigorous Schlenk line or glovebox techniques to prevent exposure of the catalyst and reaction mixture to air and moisture.

Question 2: How can I confirm that catalyst poisoning is the cause of deactivation?

Answer: Characterizing the deactivated catalyst can provide direct evidence of poisoning.

Analytical Workflow for a Deactivated Catalyst:

Caption: Workflow for the analysis of a deactivated catalyst sample.

-

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can identify the elemental composition of the catalyst surface and the oxidation state of the titanium. The presence of elements like sulfur, nitrogen, or an unusually high oxygen content is a strong indicator of poisoning. A shift in the binding energy of the titanium peaks can indicate a change in its oxidation state due to interaction with poisons.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Fluorescence (XRF): These bulk elemental analysis techniques can quantify the presence of poisoning elements in the catalyst.

B. Fouling and Coking: A Physical Barrier

Question 3: My reaction rate starts strong but then gradually decreases over time, and I observe the formation of solid byproducts. What is happening?

Answer: This behavior is characteristic of catalyst fouling, most commonly through the formation of carbonaceous deposits, or "coke," on the catalyst surface. In the context of butadiene trimerization, these deposits are typically oligomeric or polymeric butadiene species that block the active sites and pores of the catalyst.[1]

Mechanism of Coke Formation:

Butadiene, being a highly reactive diene, can undergo side reactions, especially at higher temperatures or with prolonged reaction times, leading to the formation of higher oligomers and polymers. These can precipitate on the catalyst surface, physically blocking access to the active titanium centers.

Troubleshooting and Diagnostic Protocol:

-

Visual Inspection:

-

Action: Carefully observe the appearance of the catalyst after the reaction. A change in color (e.g., from a light suspension to a dark, tarry solid) is a strong indication of coking.

-

Rationale: Visual evidence is often the first and simplest diagnostic tool.

-

-

Temperature Profile Monitoring:

-

Action: Monitor the temperature of the reaction mixture closely. Localized "hot spots" can accelerate the rate of side reactions leading to coke formation.

-

Rationale: Poor heat dissipation can lead to runaway polymerization and coking.

-

-

Analysis of Byproducts:

-

Action: Analyze the reaction mixture for the presence of higher molecular weight oligomers and polymers using techniques like Gel Permeation Chromatography (GPC).

-

Rationale: The presence of a significant polymer fraction confirms that side reactions are occurring.

-

Preventative Measures:

-

Optimize Reaction Temperature: The cyclotrimerization of butadiene is typically carried out in a temperature range of 40-80°C.[2] Operating at the lower end of the optimal temperature range can help to minimize the formation of polymeric byproducts.

-

Control Residence Time: In a continuous process, ensure that the residence time is optimized to maximize CDT production while minimizing the formation of higher oligomers.

-

Maintain Proper Stirring: Good agitation is essential for efficient heat and mass transfer, which helps to prevent localized overheating and high concentrations of butadiene that can lead to polymerization.

Question 4: How can I confirm and characterize the coke on my deactivated catalyst?

Answer: Several analytical techniques can be used to confirm and characterize carbonaceous deposits.

Analytical Workflow for a Coked Catalyst:

Caption: Analytical workflow for characterizing a coked catalyst.

-

Thermogravimetric Analysis (TGA): Heating the catalyst in an oxidizing atmosphere and monitoring the weight loss can quantify the amount of carbonaceous material present.

-

Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology of the catalyst particles and observe the presence of deposits on the surface.

-

BET Surface Area Analysis: A significant decrease in the surface area and pore volume of the catalyst compared to the fresh catalyst is a strong indication of pore blockage by coke.

C. Thermal Degradation and Sintering: A Loss of Structure

Question 5: I am operating at a higher temperature to increase the reaction rate, but I'm seeing a loss of activity over time. Could the catalyst be degrading?

Answer: Yes, operating at excessively high temperatures can lead to thermal degradation of the catalyst. For Ziegler-Natta catalysts, this can manifest as sintering of the active metal particles or changes in the structure of the support material.[1] While the typical operating temperatures for CDT synthesis (40-80°C) are generally not considered extreme, localized hot spots or temperature excursions can cause thermal damage.[2]

Mechanisms of Thermal Degradation:

-

Sintering: At elevated temperatures, the small, highly active titanium species on the catalyst surface can migrate and agglomerate into larger, less active particles. This results in a decrease in the number of accessible active sites.

-

Support Transformation: The support material (if used) can undergo structural changes at high temperatures, leading to a collapse of the pore structure and a loss of surface area.

Troubleshooting and Diagnostic Protocol:

-

Review Operating Temperatures:

-

Action: Carefully review your reaction temperature data. Look for any evidence of temperature spikes or prolonged operation above the recommended range.

-

Rationale: Correlating temperature excursions with a loss of activity can point to thermal degradation.

-

-

Catalyst Characterization:

-

Action: Analyze the deactivated catalyst using techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).

-

Rationale: TEM can be used to visualize the size of the titanium particles and identify sintering. XRD can detect changes in the crystalline structure of the catalyst.

-

Preventative Measures:

-

Strict Temperature Control: Implement robust temperature control systems to maintain the reaction within the optimal temperature window and prevent hot spots.

-

Catalyst Selection: Choose a catalyst system that is known to have good thermal stability.

III. Catalyst Regeneration

While prevention is the best strategy, in some cases, a deactivated catalyst can be regenerated to restore some of its activity.

Question 6: Can I regenerate my deactivated catalyst?

Answer: The feasibility of regeneration depends on the deactivation mechanism.

-

Poisoning: If the poisoning is reversible (i.e., the poison is weakly adsorbed), it may be possible to remove the poison by washing the catalyst with a suitable solvent or by a mild thermal treatment. However, many poisons bind irreversibly, making regeneration difficult.

-

Coking: Coke deposits can often be removed by a controlled oxidation (burning) in a stream of air or a mixture of an inert gas and oxygen. This must be done carefully to avoid excessive temperatures that could cause thermal damage to the catalyst.

-

Thermal Degradation: Sintering is generally an irreversible process, and a thermally degraded catalyst usually cannot be regenerated.

A common approach for regenerating coked catalysts involves a carefully controlled calcination process. However, for the sensitive Ziegler-Natta catalysts used in CDT synthesis, this can be challenging and may lead to further deactivation if not performed correctly. Consultation with the catalyst manufacturer is highly recommended before attempting any regeneration procedure.

IV. Summary of Best Practices for Minimizing Catalyst Deactivation

| Deactivation Mechanism | Preventative Measures |

| Poisoning | - Rigorous purification of 1,3-butadiene and solvent. - Use of high-purity inert gases. - Regular leak testing of the reactor system. |

| Fouling/Coking | - Operate within the optimal temperature range (40-80°C). - Optimize residence time to minimize byproduct formation. - Ensure efficient agitation for good heat and mass transfer. |

| Thermal Degradation | - Implement precise temperature control to avoid hot spots and excursions. - Select a catalyst with proven thermal stability. |

By understanding the mechanisms of catalyst deactivation and implementing a systematic approach to troubleshooting and prevention, researchers and scientists can significantly improve the efficiency, reliability, and cost-effectiveness of 1,5,9-cyclododecatriene synthesis.

V. References

-

1,5,9-CYCLODODECATRIENE COMPOSITION AND CONTINUOUS PREPARATION METHOD THEREFOR - European Patent Office. (2021). EP 4238952 A1.

-

The Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising By-products from a Venerable Industrial Process - ResearchGate. (n.d.).

-

CN105693455A - Synthetic method for 1,5,9-cyclododecatriene - Google Patents. (n.d.).

-

Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process | The Journal of Organic Chemistry. (2019).

-

Method for reducing catalyst activity loss of Ziegler-Natta catalysts - Google Patents. (n.d.).

-

Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. (1994).

-

Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process - PubMed. (2019).

-

WO2019190949A1 - Ziegler-natta catalyst deactivation and neutralization - Google Patents. (n.d.).

-

Ziegler–Natta catalyst - Wikipedia. (n.d.).

-

Recent developments in Ziegler-Natta catalysts for olefin polymerization and their processes. (1988).

-

Study of Catalyst Deactivation in Three Different Industrial Processes - DiVA. (2007).

-

599e Use of Computational Fluid Dynamics for Catalyst Deactivation at Commercial Plants. (n.d.).

-

About mechanism and model of deactivation of Ziegler–Natta polymerization catalysts. (2005).

-

Special Issue : Advances in Ziegler-Natta Type Catalysts for Olefin Polymerization - MDPI. (n.d.).

-

Trimerization of butadiene - US3523980A - Google Patents. (n.d.).

-

HEALTH EFFECTS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf. (n.d.).

-

Transition state search and characterization of a Ziegler Natta Catalyst - SCM. (n.d.).

-

(PDF) Study of Catalyst Deactivation in Three Different Industrial Processes - ResearchGate. (n.d.).

-

1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.).

-

Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. (n.d.).

-

1,3-Butadiene - Development Support Document. (2015).

-

About mechanism and model of deactivation of Ziegler–Natta polymerization catalysts - ResearchGate. (n.d.).

-

Report on Carcinogens, Fifteenth Edition - 1,3-Butadiene - National Toxicology Program. (n.d.).

-

Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020).

-

1,3-Butadiene: Toxicity and Carcinogenicity in Laboratory Animals and in Humans. (1992).

Sources

Technical Support Center: Purification of trans,trans,trans-1,5,9-Cyclododecatriene (t,t,t-CDT)

Status: Online Agent: Senior Application Scientist Ticket ID: CDT-PUR-001 Subject: Advanced Purification Strategies for Crude t,t,t-CDT[1]

Introduction: The "Solid" Truth About CDT

Welcome to the technical support hub for cyclododecatriene. If you are working with trans,trans,trans-1,5,9-cyclododecatriene (t,t,t-CDT), you are likely facing a common paradox: your crude material is a liquid, but your target product is a solid.[1]

Unlike its isomers (cis,trans,trans or cis,cis,trans), which remain liquid at freezing temperatures, pure t,t,t-CDT has a melting point of 34 °C .[1] This physical property is not just a data point; it is the cornerstone of your purification strategy.[1] If your product isn't solidifying at room temperature, you have significant isomer contamination.[1]

This guide moves beyond standard textbook answers to address the specific "in-the-trenches" challenges of purifying this cyclic trimer.

Module 1: Diagnostic & Quick Fixes (FAQ)

Q: My "purified" CDT is a slushy liquid at 20°C. Is it wet? A: Unlikely. It is almost certainly contaminated with the cis,trans,trans isomer.[1]

-

The Science: The t,t,t isomer melts at ~34°C. The cis,trans,trans isomer melts at -18°C [1].[1] Even small amounts of the cis isomer act as a powerful melting point depressant (eutectic impurity).

-

The Fix: Do not re-distill to separate isomers; their boiling points are too close (<5°C difference). Proceed immediately to Module 3 (Crystallization) .

Q: The distillate solidified inside my condenser and caused a pressure spike. What happened? A: You successfully distilled the t,t,t isomer, but your condenser water was too cold.

-

The Science: Because t,t,t-CDT melts at 34°C, standard tap water (15-20°C) in a condenser will freeze the vapor on contact, plugging the path.[1]

-

The Fix: Use a recirculating chiller set to 40-45°C for the condenser coolant, or use an air condenser with a heat gun standby.[1]

Q: My product is yellow. Is this normal? A: No. Pure CDT is colorless.[1][2]

-

The Cause: Yellowing usually indicates oxidation (epoxide formation) or residual catalyst (Ti/Al or Ni complexes).

-

The Fix: Perform an acid wash (Module 4) followed by distillation under strict Nitrogen/Argon atmosphere.

Module 2: The "Rough Cut" – Distillation Strategy

Goal: Remove oligomers (dimers, polymers) and catalyst residues.[1] Warning: Distillation cannot effectively separate the t,t,t isomer from cis isomers due to overlapping vapor pressures.[1]

The Protocol: Vacuum Fractionation

| Parameter | Specification | Reason |

| Pressure | < 10 mbar (High Vacuum) | Minimize thermal polymerization risk.[1] |

| Pot Temp | < 160 °C | Prevent thermal degradation/isomerization.[1] |

| Condenser Temp | > 40 °C | CRITICAL: Prevents product freezing/clogging. |

| Receiver | Warm water bath | Keeps distillate liquid for handling. |

Step-by-Step:

-

Inertion: Flush the entire system with

.[1] CDT oxidizes to epoxides upon air exposure.[1] -

Foreshot (Lights): Collect the first fraction (up to ~60°C at 10 mbar). This contains unreacted butadiene, solvent (benzene/toluene), or vinylcyclohexene (VCH).[1]

-

Main Fraction (Heart Cut): Collect the fraction boiling at ~100-110°C (at 10 mbar) [2].

-

Observation: If the distillate freezes in the receiver, you have high t,t,t content.[1]

-

-

Residue (Heavies): Stop when pot temperature rises sharply. The residue contains C16+ oligomers and catalyst salts.[1]

Module 3: The Gold Standard – Crystallization

Goal: Isolate >99% t,t,t-CDT by leveraging its high melting point. Method: Melt Crystallization or Solvent Recrystallization.

Decision Logic: Which Method?

Figure 1: Decision matrix for selecting the appropriate purification workflow.[1]

Protocol A: Solvent Recrystallization (For Liquid Crudes)

Best for removing significant amounts of cis-isomers.[1]

-

Solvent: Hot Ethanol (EtOH) or Methanol (MeOH).[1] t,t,t-CDT is soluble in hot alcohols but crystallizes out upon cooling [3].[1]

-

Dissolution: Dissolve the crude distillate in the minimum amount of boiling EtOH under

. -

Cooling: Allow to cool slowly to room temperature, then refrigerate at 0°C.

-

Filtration: The t,t,t isomer will form white needles/plates.[1] The liquid cis isomers remain in the mother liquor.[1]

-

Wash: Wash crystals with cold (-20°C) EtOH.

Protocol B: Static Melt Crystallization (For Solid Crudes)

Best for high-purity polishing (>95% starting purity) without solvents.[1]

-

Melt: Heat the crude mass to 40°C until fully liquid.

-

Slow Freeze: Lower temperature slowly (1°C/hour) to 25°C. Pure t,t,t crystals will nucleate on the vessel walls.[1]

-

Sweating: Once solidified, slowly raise the temperature to 32°C. Impurities (eutectics with lower melting points) will liquefy first and "sweat" out of the crystal lattice.

-

Drain: Drain the liquid sweat fraction.[1] The remaining solid is ultra-pure t,t,t-CDT.[1]

Module 4: Catalyst Removal (Pre-Purification)

If your crude is fresh from the reactor (Ziegler-Natta or Nickel catalyzed), it contains reactive metals.[1] Distilling directly can lead to hazardous exotherms or product degradation.[1]

The "Acid Quench" Protocol:

-

Quench: Pour the reaction mixture into dilute aqueous HCl (10%) or dilute

. This hydrolyzes the Al/Ti/Ni complexes.[1] -

Phase Cut: Separate the organic layer.[1]

-

Wash: Wash organic layer with:

-

Dry: Dry over anhydrous

before distillation.

Summary of Physical Properties for Identification

| Isomer | Melting Point | Boiling Point | State (20°C) |

| trans,trans,trans | 34 °C | 237-240 °C | Solid |

| cis,trans,trans | -18 °C | ~237 °C | Liquid |

| cis,cis,trans | < -20 °C | ~235 °C | Liquid |

References

-

Ullmann's Encyclopedia of Industrial Chemistry . "Cyclododecatriene, Cyclooctadiene, and 4-Vinylcyclohexene".[1] Wiley-VCH.[1][2] [1]

-

Sigma-Aldrich . "this compound Product Specification & Properties".[1][4] [1][5]

-

Organic Syntheses . "Cyclododecatriene Synthesis and Purification". Org. Synth. 1963, 43,[1] 31.

-

NIST Chemistry WebBook . "1,5,9-Cyclododecatriene Thermochemical Data".[1]

Sources

- 1. Cyclododecatriene - Wikipedia [en.wikipedia.org]

- 2. 1,5,9-Cyclododecatriene | C12H18 | CID 12668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5,9-Cyclododecatriene [webbook.nist.gov]

- 4. TRANS,CIS,CIS-1,5,9-CYCLODODECATRIENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound 99 676-22-2 [sigmaaldrich.com]

Technical Support Center: Troubleshooting Low Conversion Rates in Cyclodextrin (CDT) Functionalization

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction